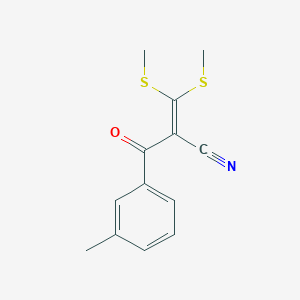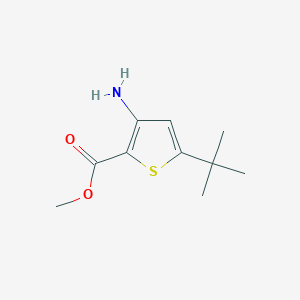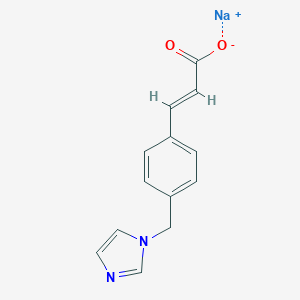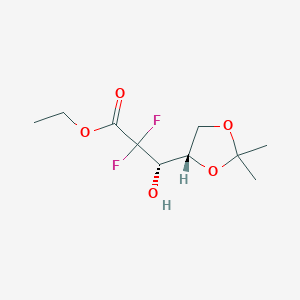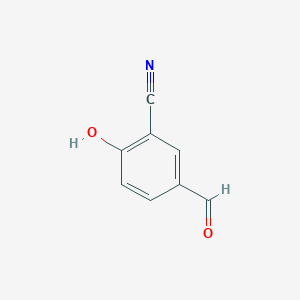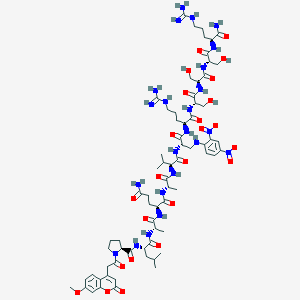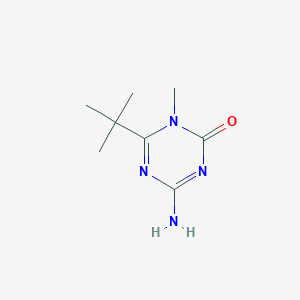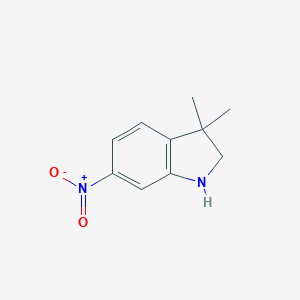![molecular formula C14H9N3O B071346 2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile CAS No. 195298-54-5](/img/structure/B71346.png)
2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile, commonly known as AFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFMC is a type of Schiff base compound that has a furan ring and an aniline group attached to it. This chemical compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of AFMC is not fully understood, but it is believed to involve the formation of a Schiff base with amino acid residues in proteins, leading to the inhibition of enzymatic activity. AFMC has also been shown to interact with DNA, causing DNA damage and inhibition of DNA replication.
Biochemical and Physiological Effects:
AFMC has been shown to have various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. AFMC has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, AFMC has been shown to cause DNA damage and inhibit DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AFMC has several advantages for lab experiments, including its high yield and ease of synthesis. AFMC is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, AFMC has some limitations, including its low solubility in water and its potential toxicity, which can limit its use in biological assays.
Direcciones Futuras
There are several future directions for the study of AFMC, including the development of new synthetic methods for AFMC and its derivatives, the investigation of its potential as a fluorescent probe for the detection of metal ions in biological samples, and the exploration of its antitumor, antibacterial, and antifungal activities. Additionally, the study of AFMC's mechanism of action and its interaction with DNA could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
AFMC can be synthesized using various methods, including the reaction of furan-2-carbaldehyde with aniline in the presence of a base such as sodium hydroxide, followed by the addition of malononitrile. Another method involves the reaction of furan-2-carbaldehyde with aniline in the presence of a catalyst such as p-toluenesulfonic acid, followed by the addition of malononitrile. Both methods yield AFMC as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
AFMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AFMC has been investigated for its antitumor, antibacterial, and antifungal activities. AFMC has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples. In material science, AFMC has been used as a building block for the synthesis of new materials with interesting properties such as luminescence and conductivity.
Propiedades
| 195298-54-5 | |
Fórmula molecular |
C14H9N3O |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
2-[(5-anilinofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H9N3O/c15-9-11(10-16)8-13-6-7-14(18-13)17-12-4-2-1-3-5-12/h1-8,17H |
Clave InChI |
ZNNYZCLRPUUFEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(O2)C=C(C#N)C#N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(O2)C=C(C#N)C#N |
Sinónimos |
Propanedinitrile, [[5-(phenylamino)-2-furanyl]methylene]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


